3,3-Dimethyl-1-(methylamino)butan-2-one
Description
3,3-Dimethyl-1-(methylamino)butan-2-one is a secondary amine ketone derivative with the molecular formula C₈H₁₅NO (molecular weight: 141.21 g/mol). Its structure features a methylamino group (-NHCH₃) attached to a 3,3-dimethylbutan-2-one backbone.
Properties
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)5-8-4/h8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRSAKKUZXZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278964 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-89-8 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(methylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or ketones.
Scientific Research Applications
3,3-Dimethyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(methylamino)butan-2-one involves its interaction with various molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound reactive in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Replacements
The biological and physicochemical properties of 3,3-dimethylbutan-2-one derivatives are highly dependent on substituents at the 1-position. Key analogs and their applications are summarized below:
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Toxicological Comparisons
- Thermodynamic Stability: Thiofanox degrades rapidly in alkaline environments, whereas Triadimefon’s triazole ring enhances stability under physiological conditions .
- Bioactivity: Triazolyl and pyridinyl derivatives show higher target specificity compared to methylamino analogs, which are primarily intermediates .
Biological Activity
3,3-Dimethyl-1-(methylamino)butan-2-one, also known as DMBA, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C₇H₁₅N
- CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of DMBA is primarily attributed to its interaction with various biochemical pathways. It acts as a substrate for key metabolic enzymes and can modulate their activity.
Key Mechanisms:
- Enzyme Interaction: DMBA can inhibit or activate specific enzymes involved in metabolic processes, influencing pathways such as amino acid metabolism and energy production.
- Cell Signaling Modulation: It has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation.
- Gene Expression Regulation: DMBA may act as a substrate for epigenetic modifications, thereby influencing gene expression and cellular differentiation.
Biological Activity
Research indicates that DMBA exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that DMBA possesses antibacterial properties, making it a potential candidate for developing antimicrobial agents.
- Metabolic Effects: In animal models, DMBA has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations.
Case Studies
- Antimicrobial Efficacy:
- A study demonstrated that DMBA effectively inhibited the growth of various bacterial strains, suggesting its potential application in treating bacterial infections.
- Toxicological Assessment:
Data Table: Biological Activities of DMBA
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Metabolic Enhancement | Improved metabolic functions at low doses | |
| Toxicity | Oxidative stress at high doses |
Pharmacokinetics
The pharmacokinetics of DMBA involve its absorption, distribution, metabolism, and excretion (ADME). The compound is primarily metabolized by liver enzymes and exhibits variable bioavailability depending on the route of administration.
Key Findings:
- Absorption: Rapidly absorbed when administered orally.
- Metabolism: Undergoes extensive hepatic metabolism with potential formation of active metabolites.
- Excretion: Primarily excreted via urine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
